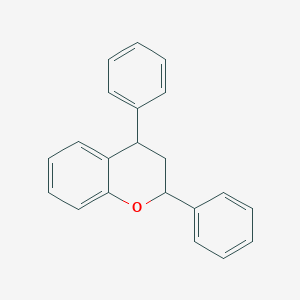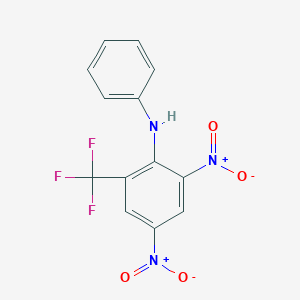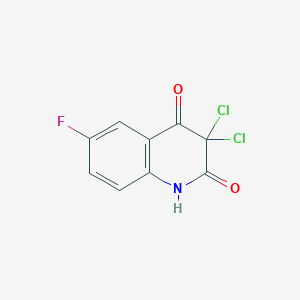
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione, also known as DCQD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinoline family and has been studied for its mechanism of action and physiological effects.
作用机制
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione exerts its therapeutic effects by targeting specific enzymes and proteins in the body. For example, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also targets the heme detoxification pathway in the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione inhibits the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
Biochemical and Physiological Effects:
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can induce apoptosis in cancer cells, leading to their death. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the growth and replication of the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
实验室实验的优点和局限性
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have potent therapeutic properties in various diseases, making it a promising candidate for further research. However, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also has limitations for lab experiments. It is a highly reactive compound and can be toxic in high concentrations. Therefore, careful handling and storage are required.
未来方向
There are several future directions for research on 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione. One area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of malaria and other infectious diseases. Furthermore, research can be conducted to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies can be conducted to investigate the safety and toxicity of 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione in humans.
合成方法
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can be synthesized through a multistep process involving the reaction of 2-chloro-3-formylquinoline with chloroacetic acid and subsequent reactions with sodium nitrite and hydrochloric acid. The final product is obtained through the reaction of the intermediate compound with fluorine gas.
科学研究应用
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its potential therapeutic properties in various diseases such as cancer, malaria, and Alzheimer's disease. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its anti-malarial properties by targeting the Plasmodium falciparum parasite. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
属性
CAS 编号 |
778-61-0 |
|---|---|
产品名称 |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
分子式 |
C9H4Cl2FNO2 |
分子量 |
248.03 g/mol |
IUPAC 名称 |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H4Cl2FNO2/c10-9(11)7(14)5-3-4(12)1-2-6(5)13-8(9)15/h1-3H,(H,13,15) |
InChI 键 |
YJWFJDUBBUMZJK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



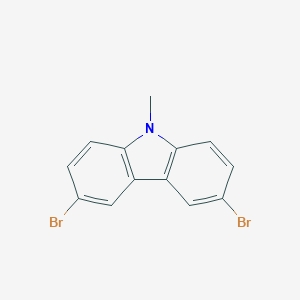
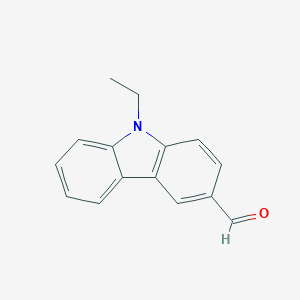





![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
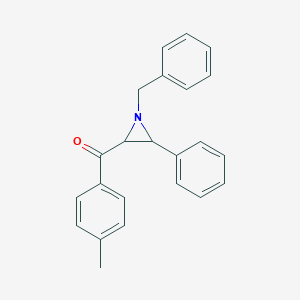
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

